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Compound of Interest

Compound Name: LY 345899

Cat. No.: B1675677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of LY345899

against methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate

dehydrogenase 2 (MTHFD2), two key enzymes in one-carbon metabolism. This document

details the inhibitor's potency, the experimental protocols for determining its activity, and the

relevant signaling pathways.

Core Data: Ki and IC50 Values
LY345899 is a folate analog that acts as a competitive inhibitor of both MTHFD1 and MTHFD2.

[1] It exhibits a higher potency for the cytoplasmic MTHFD1 isoform compared to the

mitochondrial MTHFD2. The inhibitory constants are summarized in the table below.

Inhibitor Target Enzyme IC50 (nM) Ki (nM)

LY345899 MTHFD1 96[1] 18[1]

LY345899 MTHFD2 663[1] Not Reported

Signaling Pathways
MTHFD1 and MTHFD2 are crucial for providing one-carbon units for the synthesis of

nucleotides and other essential biomolecules. Their inhibition by LY345899 disrupts these
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processes, impacting cell proliferation and survival, particularly in cancer cells which have a

high demand for one-carbon units.

One-Carbon Metabolism and Nucleotide Synthesis
The primary mechanism of action of LY345899 is the disruption of the one-carbon metabolic

pathway. MTHFD1 (cytoplasmic) and MTHFD2 (mitochondrial) catalyze key steps in the folate

cycle, which is essential for the de novo synthesis of purines and thymidylate, the building

blocks of DNA and RNA. By competitively inhibiting these enzymes, LY345899 depletes the

cellular pool of one-carbon units, leading to cell cycle arrest and apoptosis in rapidly dividing

cells.
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One-Carbon Metabolism Pathway and Inhibition by LY345899.
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PI3K/AKT/mTOR Signaling Pathway
Recent studies have implicated MTHFD1 and MTHFD2 in the regulation of major signaling

pathways that control cell growth and proliferation, such as the PI3K/AKT/mTOR pathway.

MTHFD1 has been shown to regulate autophagy and promote tumor growth and metastasis in

colorectal cancer through this pathway. Similarly, MTHFD2 can facilitate breast cancer cell

proliferation via the AKT signaling pathway. The inhibition of these enzymes by LY345899 may

therefore have downstream effects on these critical signaling cascades.
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MTHFD1/2 and the PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols
The following are detailed methodologies for conducting enzymatic assays to determine the

inhibitory activity of compounds like LY345899 against MTHFD1 and MTHFD2.
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MTHFD2 Dehydrogenase Inhibition Assay
This assay measures the inhibition of the NAD+-dependent dehydrogenase activity of

MTHFD2.

Materials:

Recombinant human MTHFD2 enzyme

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl2, 0.01% Tween-20

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

Cofactor: NAD+

Test Compound (e.g., LY345899) dissolved in DMSO

384-well assay plates

Plate reader capable of measuring fluorescence or absorbance for NADH detection

Procedure:

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

Reaction Setup:

Add 1 µL of the compound solution to the wells of a 384-well plate.

Prepare an enzyme solution by diluting recombinant MTHFD2 in the assay buffer. Add 10

µL of this solution to each well.

Incubate the plate at room temperature for 15 minutes to allow for compound binding to

the enzyme.

Initiation of Reaction:

Prepare a substrate/cofactor solution containing CH2-THF and NAD+ in the assay buffer.
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Initiate the enzymatic reaction by adding 10 µL of the substrate/cofactor solution to each

well.

Incubation and Detection:

Incubate the reaction at room temperature for 60 minutes.

Stop the reaction and measure the amount of NADH produced using a suitable detection

reagent (e.g., a diaphorase/resazurin coupled system that measures resorufin

fluorescence).

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to a DMSO

control.

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic

equation.
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Prepare serial dilutions of LY345899 in DMSO

Add compound and recombinant MTHFD2 enzyme to 384-well plate

Incubate for 15 minutes at room temperature

Add substrate (CH2-THF) and cofactor (NAD+)

Incubate for 60 minutes at room temperature

Measure NADH production (fluorescence/absorbance)

Calculate % inhibition and determine IC50
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Experimental Workflow for MTHFD2 Inhibition Assay.

MTHFD1 Dehydrogenase Inhibition Assay
The protocol for the MTHFD1 dehydrogenase assay is similar to that of MTHFD2, with the key

difference being the cofactor used. MTHFD1 utilizes NADP+ as a cofactor for its

dehydrogenase activity.
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Materials:

Recombinant human MTHFD1 enzyme

Assay Buffer: (Similar to MTHFD2 assay buffer, e.g., 100 mM Tris-HCl, pH 7.5)

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

Cofactor: NADP+

Test Compound (e.g., LY345899) dissolved in DMSO

96- or 384-well assay plates

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

Compound and Reagent Preparation: As described for the MTHFD2 assay, prepare serial

dilutions of the inhibitor. Prepare solutions of recombinant MTHFD1, CH2-THF, and NADP+

in the assay buffer.

Reaction Setup: In a temperature-controlled cuvette or microplate well, combine the assay

buffer, MTHFD1 enzyme, and the test compound at various concentrations.

Initiation and Measurement: Initiate the reaction by adding CH2-THF and NADP+.

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the

formation of NADPH.

Data Analysis: Determine the initial reaction velocities from the linear portion of the

absorbance versus time curves. Calculate the percent inhibition and determine the IC50

value as described for the MTHFD2 assay. To determine the Ki value for a competitive

inhibitor, the assay should be performed at multiple substrate concentrations, and the data

can be analyzed using a Cheng-Prusoff plot or by direct fitting to the appropriate inhibition

model.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LY345899 is a potent dual inhibitor of MTHFD1 and MTHFD2, with a preference for MTHFD1.

Its ability to disrupt one-carbon metabolism and impinge on critical cell signaling pathways

makes it a valuable tool for cancer research and a potential lead compound for the

development of novel anticancer therapeutics. The experimental protocols provided herein offer

a framework for the accurate determination of the inhibitory potency of LY345899 and other

related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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